molecular formula C12H10Cl2N2 B6145265 2,4-Dichloro-5-ethyl-6-phenylpyrimidine CAS No. 1490348-30-5

2,4-Dichloro-5-ethyl-6-phenylpyrimidine

Cat. No.: B6145265
CAS No.: 1490348-30-5
M. Wt: 253.12 g/mol
InChI Key: QLBUJZLRRDSOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-ethyl-6-phenylpyrimidine (CAS 1490348-30-5) is a solid organic compound with the molecular formula C12H10Cl2N2 and a molecular weight of 253.13 g/mol . This chemical belongs to the phenylpyrimidine family and serves as a versatile and valuable synthetic intermediate in medicinal and agrochemical research. The presence of two chlorine atoms on the pyrimidine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to efficiently create a diverse array of trisubstituted pyrimidine derivatives for structure-activity relationship (SAR) studies . Pyrimidine derivatives are of significant interest in drug discovery, particularly as kinase inhibitors. For instance, structurally related 2,4-disubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, presenting a novel approach for antimalarial therapy . Furthermore, the core phenylpyrimidine structure is a key motif in herbicide safeners, such as fenclorim, which are used to protect crops from herbicide injury . As a building block, this compound provides researchers with a strategic starting point for designing and synthesizing novel compounds for biochemical screening and the development of new active ingredients. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1490348-30-5

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2,4-dichloro-5-ethyl-6-phenylpyrimidine

InChI

InChI=1S/C12H10Cl2N2/c1-2-9-10(8-6-4-3-5-7-8)15-12(14)16-11(9)13/h3-7H,2H2,1H3

InChI Key

QLBUJZLRRDSOBC-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride (POCl₃) Method

This conventional approach involves refluxing the dihydroxy precursor with excess POCl₃, often in the presence of a catalyst. A representative procedure from patent literature is outlined below:

Procedure

  • Suspend 5-ethyl-6-phenyl-2,4-dihydroxypyrimidine (1 mol) in POCl₃ (5–10 mol equivalents).

  • Add N,N-dimethylaniline (0.1–0.5 mol) as a catalyst.

  • Reflux at 120–130°C for 5–8 hours.

  • Cool, quench with ice water, and extract with dichloromethane.

  • Purify via vacuum distillation or recrystallization.

Key Data

ParameterValueSource
Yield75–85%
Reaction Time5–8 hours
Catalyst Load10–50 mol%

Advantages : High reproducibility and compatibility with industrial-scale setups.
Limitations : Generates phosphorous-containing waste, requiring specialized disposal.

Phosgene-Based Chlorination

An alternative method described in Chinese patent CN101519377A employs phosgene as the chlorinating agent, offering environmental advantages over POCl₃:

Procedure

  • Suspend 5-ethyl-6-phenyl-2,4-dihydroxypyrimidine (1 mol) in 1,2-dichloroethane (2000–3000 mL/mol).

  • Add triethylamine (0.01–1.5 mol) as a base.

  • Introduce phosgene gas (1–8 mol equivalents) at 40–155°C for 4–16 hours.

  • Remove excess phosgene with nitrogen purge.

  • Isolate product via solvent distillation and washing.

Key Data

ParameterValueSource
Yield88–92%
Reaction Time4–16 hours
Solvent Volume2–3 L/mol

Advantages : Avoids phosphorous waste; higher reported yields.
Limitations : Requires stringent safety protocols for phosgene handling.

Stepwise Synthesis via Pyrimidine Core Assembly

Condensation-Amination-Chlorination Route

A multi-step approach from US2688019A involves:

  • Condensation : React ethyl α-ethyl-p-benzoylacetate with guanidine carbonate to form 2-amino-4-hydroxy-5-ethyl-6-phenylpyrimidine.

  • Chlorination : Treat with POCl₃ at 120°C for 2 hours.

  • Amination (optional): React with ammonia or amines to modify substituents.

Critical Reaction Parameters

  • Condensation : 6-hour reflux in ethanol with guanidine carbonate.

  • Chlorination : POCl₃ stoichiometry of 10:1 (relative to hydroxy precursor).

Comparative Analysis of Methods

Efficiency and Scalability

MetricPOCl₃ MethodPhosgene Method
Typical Yield75–85%88–92%
Reaction ScaleLab to industrialPrimarily industrial
Byproduct ManagementComplexSimplified

Environmental Impact

  • POCl₃ Route : Generates ~1.2 kg phosphorous waste per kg product.

  • Phosgene Route : No phosphorous byproducts; CO₂ and HCl neutralizable.

Catalytic Systems and Solvent Effects

Role of Tertiary Amines

Triethylamine in the phosgene method accelerates chlorination by absorbing generated HCl, shifting equilibrium toward product formation. Optimal loading: 10–30 mol%.

Solvent Selection

  • Polar Aprotic Solvents : 1,2-Dichloroethane enhances phosgene solubility and reaction homogeneity.

  • Chlorinated Aromatics : Dichlorobenzene improves POCl₃-mediated reactions at higher temperatures.

Industrial-Scale Considerations

Continuous Flow Implementation

Phosgene-based systems benefit from continuous flow reactors to:

  • Minimize phosgene inventory

  • Improve heat transfer during exothermic chlorination

Waste Stream Management

MethodPrimary WasteTreatment Strategy
POCl₃H₃PO₄, HClNeutralization with NaOH
PhosgeneHCl, CO₂Scrubbing with NaOH

Emerging Methodologies and Innovations

Solid Acid Catalysts

Preliminary studies suggest zeolite-based catalysts could replace liquid acids in POCl₃-mediated reactions, reducing corrosion and waste.

Photochlorination

UV-assisted chlorination using Cl₂ gas is under investigation, though yields remain suboptimal (50–60%) compared to thermal methods.

Quality Control and Characterization

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeCN:H₂O).

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.75 (q, 2H, CH₂), 7.45–7.60 (m, 5H, Ph) .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-ethyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions with various organometallic reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organolithium reagents, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of anhydrous solvents, inert atmospheres, and controlled temperatures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyrimidines with potential biological activity .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-ethyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference(s)
2,4-Dichloro-5-ethyl-6-phenylpyrimidine Cl (2,4), C₂H₅ (5), C₆H₅ (6) C₁₂H₁₁Cl₂N₂ High reactivity at Cl sites; potential intermediate in drug synthesis
Pyrimethamine NH₂ (2,4), C₂H₅ (6), C₆H₄Cl (5) C₁₂H₁₃ClN₄ Antimalarial drug; diaminopyrimidine structure enables dihydrofolate reductase inhibition
2,4-Dichloro-6-phenylpyrimidine Cl (2,4), C₆H₅ (6) C₁₀H₆Cl₂N₂ Similar backbone; lacks ethyl group; used in coordination chemistry
2,4-Dichloro-6-ethyl-5-fluoropyrimidine Cl (2,4), F (5), C₂H₅ (6) C₆H₅Cl₂FN₂ Fluorine enhances electronegativity; synthesized via Grignard reactions
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (2), ester (5), fluorophenyl (4) C₂₁H₂₂FN₃O₂S Dihydropyrimidinone core; antihypertensive and antibacterial applications

Electronic and Reactivity Comparisons

  • Chlorine vs. Amino Groups: The replacement of Cl with NH₂ (as in Pyrimethamine) reduces electrophilicity, favoring hydrogen bonding and enzyme interactions critical for antimalarial activity .
  • Fluorine Substitution: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine exhibits increased polarity and metabolic stability compared to non-fluorinated analogues, making it valuable in medicinal chemistry .

Q & A

Q. Table 1: Representative Reaction Conditions

Derivative TypeReagentsSolvent SystemYield (%)
Amino-substituted2-PhenylethylamineDMSO:Water (5:5)~75%*
ThioetherThiols, BaseTHF~65%*
*Yields approximated from analogous procedures in literature .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign chloro and ethyl groups via chemical shifts (δ ~4.5 ppm for CH₂ in ethyl; δ ~160 ppm for pyrimidine carbons) .
    • MS : Molecular ion peaks confirm molecular weight (e.g., [M+H]⁺ at m/z 297.1).
  • Crystallography : X-ray diffraction reveals planarity of the pyrimidine ring and dihedral angles (e.g., ~12° between pyrimidine and phenyl groups), critical for understanding steric effects .

Key Insight : Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal structures, as observed in related pyrimidines .

Advanced: How do computational methods like DFT predict the reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights:

  • Fukui indices identify electrophilic sites (C2 and C4) prone to nucleophilic attack .
  • HOMO-LUMO gaps (~5.2 eV) suggest moderate reactivity, aligning with experimental substitution rates .
  • Charge distribution : Chlorine atoms exhibit negative charges (-0.35e), facilitating displacement by nucleophiles .

Q. Table 2: Calculated Reactivity Parameters

ParameterValue (DFT)Experimental Correlation
HOMO-LUMO Gap (eV)5.2Reactivity with amines
Fukui Index (C2)0.12Substitution priority

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
  • Structural modifications : Minor changes (e.g., substituent position) drastically alter bioactivity. For example, replacing ethyl with methyl reduces potency by 40% .
  • Methodology : Standardize MIC (Minimum Inhibitory Concentration) protocols and use control compounds (e.g., ciprofloxacin) for cross-study validation .

Recommendation : Perform dose-response curves and comparative SAR (Structure-Activity Relationship) studies to isolate critical functional groups .

Advanced: What strategies enhance the design of novel derivatives with improved pharmacological or catalytic properties?

Answer:

  • Scaffold diversification : Introduce electron-withdrawing groups (e.g., CF₃) at C5 to enhance electrophilicity .
  • Hybrid molecules : Conjugate with bioactive fragments (e.g., benzodioxane) via thioether or amide linkages, as seen in anticancer thieno-pyrimidines .
  • Reaction engineering : Use ICReDD’s computational-experimental feedback loop to optimize conditions (e.g., solvent, catalyst) for challenging substitutions .

Case Study : A derivative with a 5-(5-methylfuran-2-yl) group showed 3-fold higher antifungal activity than the parent compound, attributed to improved membrane permeability .

Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions?

Answer:

  • Steric effects : Bulky substituents at C6 (phenyl) hinder nucleophilic attack at C2, favoring C4 substitution.
  • Electronic effects : Electron-withdrawing chloro groups activate C2/C4 for nucleophilic displacement. Meta-substituted aryl groups at C6 reduce ring electron density, accelerating reactions .
  • Kinetic vs. thermodynamic control : Polar aprotic solvents (e.g., DMF) favor kinetic products (C2 substitution), while protic solvents shift equilibrium to thermodynamic products (C4 substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.